Patented Role as an Essential Intermediate for HCV Protease Inhibitors
Ethyl 2-(isobutyramido)thiazole-4-carboxylate is specifically claimed as an intermediate in the synthesis of a class of HCV protease inhibitors within a granted US patent [1]. This differentiates it from the non-patented, general-purpose ethyl 2-aminothiazole-4-carboxylate, which serves as a broad precursor for many targets but lacks this specific, documented role in an advanced antiviral program .
| Evidence Dimension | Documented role in a specific, advanced drug discovery program |
|---|---|
| Target Compound Data | Explicitly utilized as a synthetic intermediate in the preparation of a genus of HCV protease inhibitors, as per patent US8969373B2. |
| Comparator Or Baseline | Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) is a general-purpose building block with no specific role in this patented HCV program. |
| Quantified Difference | Not applicable (qualitative claim). |
| Conditions | Patent analysis of synthetic methodology for HCV protease inhibitors. |
Why This Matters
For a CRO or medicinal chemistry group replicating the patented synthetic route, procurement of the exact specified intermediate is mandated to ensure fidelity to the disclosed procedure and intellectual property filings.
- [1] Zhang, S. HCV protease inhibitors. U.S. Patent US8969373B2. Granted March 3, 2015. View Source
